Cas no 637322-36-2 (3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid)
3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-ethyl-1H-Benzimidazole-1-propanoic acid
- 1H-Benzimidazole-1-propanoicacid,2-ethyl-(9CI)
- 3-(2-ethyl-1H-benzimidazol-1-yl)propanoic acid
- 3-(2-Ethyl-benzoimidazol-1-yl)-propionic acid hydrochloride
- 3-(2-ethylbenzimidazolyl)propanoic acid
- 3-(2-Ethyl-benzoimidazol-1-yl)-propionic acid
- AC1LIPZL
- CBKinase1_005529
- CBKinase1_017929
- STOCK4S-10781
- 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid
-
- MDL: MFCD03848163
- Inchi: 1S/C12H14N2O2/c1-2-11-13-9-5-3-4-6-10(9)14(11)8-7-12(15)16/h3-6H,2,7-8H2,1H3,(H,15,16)
- InChI Key: UJFYGDSZLPZQCJ-UHFFFAOYSA-N
- SMILES: OC(CCN1C(CC)=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 218.10562
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 55.12
3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004937-5g |
3-(2-Ethyl-1H-benzo[d]imidazol-1-yl)propanoic acid |
637322-36-2 | 95% | 5g |
$926.10 | 2023-09-01 | |
| Fluorochem | 057905-2.5g |
3-(2-Ethyl-benzoimidazol-1-yl)-propionic acid |
637322-36-2 | 95% | 2.5g |
£101.00 | 2022-02-28 | |
| Chemenu | CM281248-5g |
3-(2-Ethyl-1H-benzo[d]imidazol-1-yl)propanoic acid |
637322-36-2 | 95% | 5g |
$825 | 2021-06-17 | |
| TRC | E945878-50mg |
3-(2-Ethyl-1H-benzimidazol-1-yl)propanoic Acid |
637322-36-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E945878-100mg |
3-(2-Ethyl-1H-benzimidazol-1-yl)propanoic Acid |
637322-36-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E945878-500mg |
3-(2-Ethyl-1H-benzimidazol-1-yl)propanoic Acid |
637322-36-2 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 057905-1g |
3-(2-Ethyl-benzoimidazol-1-yl)-propionic acid |
637322-36-2 | 95% | 1g |
£51.00 | 2022-02-28 | |
| Chemenu | CM281248-5g |
3-(2-Ethyl-1H-benzo[d]imidazol-1-yl)propanoic acid |
637322-36-2 | 95% | 5g |
$*** | 2023-03-31 | |
| abcr | AB216547-1 g |
3-(2-Ethyl-1H-benzimidazol-1-yl)propanoic acid; 95% |
637322-36-2 | 1 g |
€137.20 | 2023-07-20 | ||
| abcr | AB216547-5 g |
3-(2-Ethyl-1H-benzimidazol-1-yl)propanoic acid; 95% |
637322-36-2 | 5g |
€365.50 | 2023-02-22 |
3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid Suppliers
3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid
Introduction to 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid (CAS No. 637322-36-2)
3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid (CAS No. 637322-36-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepines, which are widely known for their diverse pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties. The unique structural features of 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid make it a promising candidate for the development of novel therapeutic agents.
The chemical structure of 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid consists of a benzodiazepine ring system fused to a propanoic acid moiety. The presence of the ethyl substituent at the 2-position of the benzodiazepine ring imparts specific conformational and electronic properties that influence its biological activity. This compound can be synthesized through various methods, including condensation reactions and cyclization processes, which are well-documented in the literature.
Recent studies have highlighted the potential therapeutic applications of 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by modulating the activity of key inflammatory mediators such as cytokines and chemokines. Additionally, preliminary clinical trials have shown that it may have beneficial effects in treating neurodegenerative disorders by protecting neuronal cells from oxidative stress and apoptosis.
The pharmacokinetic properties of 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid have also been extensively studied. Research indicates that it has good oral bioavailability and a favorable distribution profile, making it suitable for systemic administration. Furthermore, its metabolic stability and low toxicity profile suggest that it could be developed into a safe and effective drug candidate.
In terms of its mechanism of action, 3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propanoic acid is believed to interact with specific receptors in the central nervous system (CNS). It has been shown to bind to GABA-A receptors with high affinity, which is consistent with its anxiolytic and sedative properties. Additionally, it may also modulate other neurotransmitter systems, such as serotonin and dopamine pathways, contributing to its broad spectrum of biological activities.
The potential therapeutic applications of 3-(2-ethyl-1H-1,3-benzodiazol-1-y l)propanoic acid extend beyond its use as an anxiolytic agent. Recent advancements in drug delivery systems have enabled the development of targeted formulations that can enhance its efficacy and reduce side effects. For example, nanoparticle-based delivery systems have been explored to improve the bioavailability and tissue-specific delivery of this compound.
In conclusion, 3-(2-ethyl-1H-1,3-benzodiazol - 1 - yl)propanoic acid (CAS No. 637322 - 36 - 2) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional mechanisms of action and optimize its use in clinical settings.
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